
D-Trp8-SRIF-14
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Trp8-SRIF-14: is a synthetic analog of somatostatin, a peptide hormone that regulates the endocrine system by inhibiting the release of various secondary hormones. This compound is specifically modified at the eighth position with D-tryptophan, which enhances its stability and binding affinity to somatostatin receptors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D-Trp8-SRIF-14 involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The D-tryptophan is incorporated at the eighth position during this sequence. The peptide is then cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification of the final product is typically achieved through high-performance liquid chromatography (HPLC) .
Analyse Chemischer Reaktionen
Arten von Reaktionen:
Oxidation: D-Trp8-SRIF-14 kann Oxidationsreaktionen unterliegen, insbesondere am Tryptophanrest, was zur Bildung von Oxindol-Derivaten führt.
Reduktion: Reduktionsreaktionen sind weniger verbreitet, können aber unter bestimmten Bedingungen auftreten.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, insbesondere an den Aminosäureseitenketten
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.
Reduktion: Natriumborhydrid oder andere Reduktionsmittel.
Substitution: Verschiedene Nucleophile unter milden Bedingungen
Hauptprodukte:
Oxidation: Oxindol-Derivate.
Reduktion: Reduzierte Formen des Peptids.
Substitution: Modifizierte Peptide mit veränderten Seitenketten
Wissenschaftliche Forschungsanwendungen
Chemie: D-Trp8-SRIF-14 wird in der Peptidchemie verwendet, insbesondere um die Struktur-Aktivitäts-Beziehungen von Somatostatin-Analoga zu verstehen .
Biologie: In der biologischen Forschung wird diese Verbindung verwendet, um die Rolle von Somatostatin bei verschiedenen physiologischen Prozessen zu untersuchen, einschließlich der Hormonregulation und Neurotransmission .
Medizin: Medizinisch wird this compound auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von hormonbedingten Erkrankungen wie Akromegalie und neuroendokrinen Tumoren untersucht .
Industrie: In der pharmazeutischen Industrie wird diese Verbindung bei der Entwicklung neuer Medikamente eingesetzt, die auf Somatostatin-Rezeptoren abzielen .
5. Wirkmechanismus
This compound übt seine Wirkungen aus, indem es an Somatostatin-Rezeptoren bindet, die G-Protein-gekoppelte Rezeptoren sind. Diese Bindung hemmt die Freisetzung sekundärer Hormone, indem sie den cAMP-Spiegel und den Kalziumeinstrom in Zielzellen reduziert. Die primären molekularen Ziele sind die Somatostatin-Rezeptorsubtypen, insbesondere SSTR2 und SSTR5 .
Wirkmechanismus
D-Trp8-SRIF-14 exerts its effects by binding to somatostatin receptors, which are G-protein-coupled receptors. This binding inhibits the release of secondary hormones by reducing cyclic adenosine monophosphate (cAMP) levels and calcium influx in target cells. The primary molecular targets are the somatostatin receptor subtypes, particularly SSTR2 and SSTR5 .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Octreotid: Ein weiteres Somatostatin-Analogon mit einer längeren Halbwertszeit.
Lanreotid: Ähnlich wie Octreotid, aber mit unterschiedlicher Rezeptoraffinität.
Pasireotid: Ein neueres Analogon mit breiterer Rezeptorbindung
Eindeutigkeit: D-Trp8-SRIF-14 ist aufgrund des Einbaus von D-Tryptophan an der achten Position einzigartig, was seine Stabilität und Rezeptorbindungsaffinität im Vergleich zu anderen Analoga erhöht .
Eigenschaften
Molekularformel |
C76H104N18O19S2 |
|---|---|
Molekulargewicht |
1637.9 g/mol |
IUPAC-Name |
(4R,7S,10R,13S,16R,19R,22S,25R,28S,31R,34S,37R)-19,34-bis(4-aminobutyl)-37-[[2-[[(2S)-2-amino-1-hydroxypropylidene]amino]-1-hydroxyethylidene]amino]-13,25,28-tribenzyl-6,9,12,15,18,21,24,27,30,33,36-undecahydroxy-10,16-bis(1-hydroxyethyl)-31-(2-hydroxy-2-iminoethyl)-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriaconta-5,8,11,14,17,20,23,26,29,32,35-undecaene-4-carboxylic acid |
InChI |
InChI=1S/C76H104N18O19S2/c1-41(79)64(100)82-37-61(99)83-58-39-114-115-40-59(76(112)113)92-72(108)57(38-95)91-75(111)63(43(3)97)94-71(107)54(33-46-23-11-6-12-24-46)90-74(110)62(42(2)96)93-66(102)51(28-16-18-30-78)84-69(105)55(34-47-36-81-49-26-14-13-25-48(47)49)88-68(104)53(32-45-21-9-5-10-22-45)86-67(103)52(31-44-19-7-4-8-20-44)87-70(106)56(35-60(80)98)89-65(101)50(85-73(58)109)27-15-17-29-77/h4-14,19-26,36,41-43,50-59,62-63,81,95-97H,15-18,27-35,37-40,77-79H2,1-3H3,(H2,80,98)(H,82,100)(H,83,99)(H,84,105)(H,85,109)(H,86,103)(H,87,106)(H,88,104)(H,89,101)(H,90,110)(H,91,111)(H,92,108)(H,93,102)(H,94,107)(H,112,113)/t41-,42?,43?,50-,51+,52-,53+,54-,55-,56+,57-,58-,59-,62+,63+/m0/s1 |
InChI-Schlüssel |
NHXLMOGPVYXJNR-VOWFNQDTSA-N |
Isomerische SMILES |
C[C@@H](C(=NCC(=N[C@H]1CSSC[C@H](N=C([C@@H](N=C([C@H](N=C([C@@H](N=C([C@H](N=C([C@H](N=C([C@@H](N=C([C@H](N=C([C@@H](N=C([C@H](N=C([C@@H](N=C1O)CCCCN)O)CC(=N)O)O)CC2=CC=CC=C2)O)CC3=CC=CC=C3)O)CC4=CNC5=CC=CC=C54)O)CCCCN)O)C(C)O)O)CC6=CC=CC=C6)O)C(C)O)O)CO)O)C(=O)O)O)O)N |
Kanonische SMILES |
CC(C1C(=NC(C(=NC(C(=NC(C(=NC(CSSCC(C(=NC(C(=NC(C(=NC(C(=NC(C(=NC(C(=NC(C(=N1)O)CCCCN)O)CC2=CNC3=CC=CC=C32)O)CC4=CC=CC=C4)O)CC5=CC=CC=C5)O)CC(=N)O)O)CCCCN)O)N=C(CN=C(C(C)N)O)O)C(=O)O)O)CO)O)C(C)O)O)CC6=CC=CC=C6)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


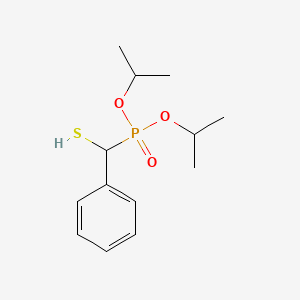

![[(4R,4aR,7S,7aR,12bS)-9-acetyloxy-3-methyl-1,2,3,4,4a,5,6,7,7a,13-decahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-yl] sulfate](/img/structure/B10848348.png)
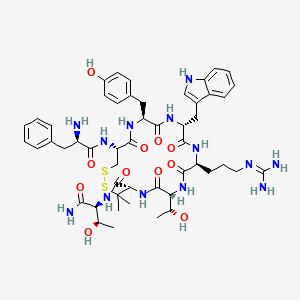
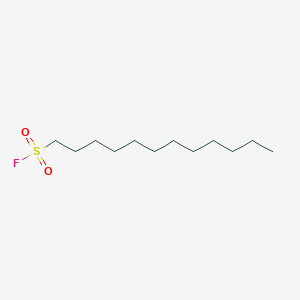
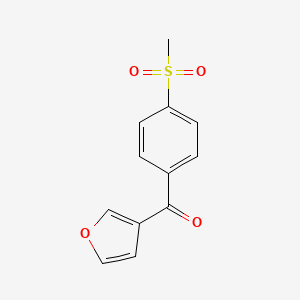
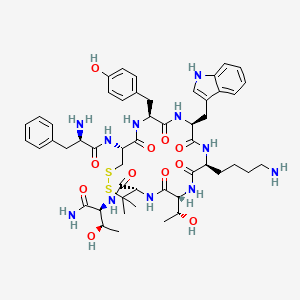
![[(4R,4aR,7S,7aR,12bS)-9-hydroxy-3-methyl-1,2,3,4,4a,5,6,7,7a,13-decahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-yl] sulfate](/img/structure/B10848398.png)
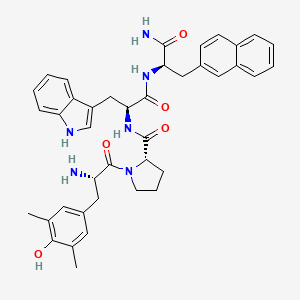
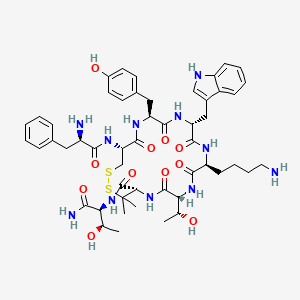
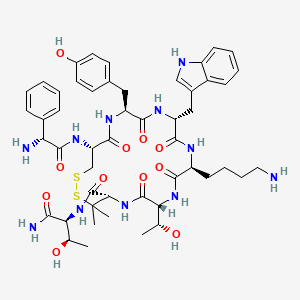

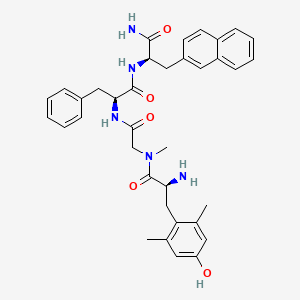
![2-methylsulfanyl-5-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B10848428.png)
